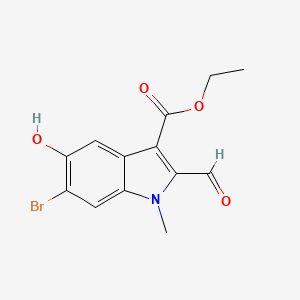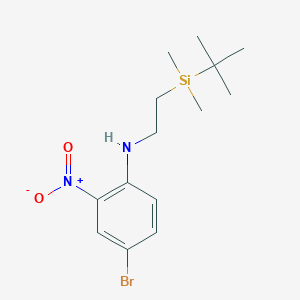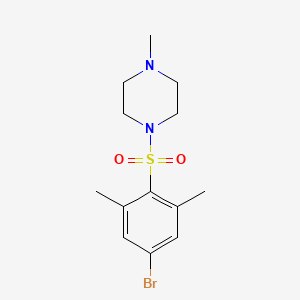![molecular formula C15H13F2N3O B1408968 4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile CAS No. 1515921-63-7](/img/structure/B1408968.png)
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile
描述
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile is a chemical compound with the molecular formula C15H13F2N3O and a molecular weight of 289.28 g/mol This compound is known for its unique structure, which includes an amino group, a difluoromethoxy group, and a benzonitrile moiety
准备方法
One common synthetic route involves the reaction of 4-amino-3-nitrobenzonitrile with 2-(difluoromethoxy)benzylamine under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and difluoromethoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino and benzonitrile groups may also contribute to the compound’s overall biological activity by interacting with different molecular targets .
相似化合物的比较
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile can be compared with other similar compounds, such as:
4-Amino-3-[2-(fluoromethoxy)benzylamino]benzonitrile: This compound has a similar structure but with a single fluorine atom instead of two.
4-Amino-3-[2-(methoxy)benzylamino]benzonitrile: This compound lacks the fluorine atoms, which may affect its reactivity and biological activity.
4-Amino-3-[2-(trifluoromethoxy)benzylamino]benzonitrile: This compound has three fluorine atoms, which can significantly alter its properties compared to the difluoromethoxy variant.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-amino-3-[[2-(difluoromethoxy)phenyl]methylamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-15(17)21-14-4-2-1-3-11(14)9-20-13-7-10(8-18)5-6-12(13)19/h1-7,15,20H,9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWAERDJJGBISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)C#N)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)


![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)








